molecular formula C16H18ClNO3 B3053785 4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride CAS No. 56114-14-8

4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride

Cat. No.: B3053785
CAS No.: 56114-14-8
M. Wt: 307.77 g/mol
InChI Key: YRFAVRIAUWVJQY-UHFFFAOYSA-N
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Description

4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride is a chemical compound with the molecular formula C16H18ClNO3. It is known for its unique structure, which includes a benzodioxole moiety, a phenol group, and an ethylamine chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Ethylamine Chain: The benzodioxole moiety is then reacted with an appropriate ethylamine derivative under controlled conditions to form the intermediate compound.

    Introduction of the Phenol Group: The intermediate is further reacted with a phenol derivative to yield the final product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 4-Benzo(1,3)dioxol-5-yl-butan-2-one

Uniqueness

4-[2-(1,3-Benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety, in particular, is a key feature that differentiates it from other similar compounds.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-ylmethylamino)ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c18-14-4-1-12(2-5-14)7-8-17-10-13-3-6-15-16(9-13)20-11-19-15;/h1-6,9,17-18H,7-8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFAVRIAUWVJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=C(C=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971491
Record name 4-(2-{[(2H-1,3-Benzodioxol-5-yl)methyl]amino}ethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56114-14-8
Record name NSC249190
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-{[(2H-1,3-Benzodioxol-5-yl)methyl]amino}ethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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